molecular formula C10H13NO3 B6602383 tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 95797-06-1

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6602383
CAS RN: 95797-06-1
M. Wt: 195.21 g/mol
InChI Key: VXBSAPFVKOBZQP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate (TBC) is an organic compound belonging to the class of pyridinecarboxylic acid derivatives. It is a white crystalline solid that is soluble in water and organic solvents. TBC is a versatile reagent used in organic synthesis and has a wide range of applications in the pharmaceutical industry and in laboratory experiments.

Scientific Research Applications

Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of enzyme kinetics. It has also been used in the synthesis of heterocycles, such as pyridines, and in the synthesis of polymers.

Mechanism of Action

Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a reagent that is used in organic synthesis to generate a variety of products. It acts as a catalyst for the reaction of alcohols with carboxylic acids, and it can also be used to synthesize various heterocycles. The mechanism of action of this compound involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and it has been shown to increase the expression of certain genes. It has also been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

The potential future directions for tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate are numerous. It could be used in the synthesis of more complex molecules, such as peptides or proteins. It could also be used in the synthesis of novel drugs and drug delivery systems. Additionally, it could be used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new materials for use in industrial processes.

Synthesis Methods

Tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized by the reaction of tert-butyl alcohol and 2-oxo-1,2-dihydropyridine-3-carboxylic acid in aqueous solution. This reaction is catalyzed by a base such as sodium hydroxide. The reaction proceeds in two steps, first the alcohol is converted to the corresponding tert-butyl ester, and then the ester is hydrolyzed to the desired product.

properties

IUPAC Name

tert-butyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBSAPFVKOBZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539626
Record name tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95797-06-1
Record name tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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